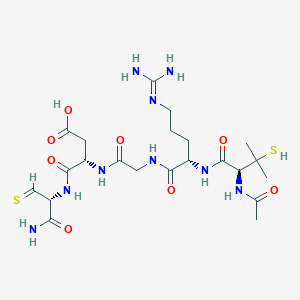
c-Apagac
Description
c-Apagac is a complex cyclic peptide compound It is composed of several amino acids, including acetylpenicillamyl, arginyl, glycyl, aspartyl, and cysteinamide
Properties
CAS No. |
145706-74-7 |
|---|---|
Molecular Formula |
C22H37N9O8S2 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
InChI Key |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
Canonical SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Other CAS No. |
145706-74-7 |
sequence |
XRGDX |
Synonyms |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Apagac typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final cyclization step is achieved through the formation of a disulfide bond between the cysteine residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
c-Apagac can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Acetic anhydride for acetylation or methyl iodide for methylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
c-Apagac has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential role in cell signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of c-Apagac involves its interaction with specific molecular targets, such as integrin receptors. These interactions can modulate various cellular pathways, including cell adhesion, migration, and proliferation. The cyclic structure of the compound enhances its stability and binding affinity to the target receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclo(arginyl-glycyl-aspartyl-serinyl): Another cyclic peptide with similar integrin-binding properties.
Cyclo(acetylpenicillamyl-lysyl-glycyl-aspartyl-cysteinamide): A variant with lysine instead of arginine, affecting its binding specificity.
Uniqueness
c-Apagac is unique due to its specific amino acid composition and cyclic structure, which confer distinct chemical and biological properties. Its acetylpenicillamyl residue provides additional functional groups for potential modifications, enhancing its versatility in research and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


